molecular formula C19H20N2O4 B1665615 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol CAS No. 128022-68-4

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No.: B1665615
CAS No.: 128022-68-4
M. Wt: 340.4 g/mol
InChI Key: XZPSYCOYKJRHKE-MRXNPFEDSA-N
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Description

ADX-10061 is a potent and selective antagonist of the dopamine D1 receptor. It was developed by Addex Pharmaceuticals for the treatment of nicotine dependence. The compound has been investigated for its potential use in treating sleep disorders, smoking cessation, and substance abuse .

Preparation Methods

The synthetic routes and reaction conditions for ADX-10061 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for ADX-10061 are not widely documented, but they likely involve optimization of the synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

ADX-10061 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: ADX-10061 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ADX-10061 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ADX-10061 involves its antagonistic effects on the dopamine D1 receptor. Activation of the dopamine D1 receptor in the brain is implicated in reward-seeking behaviors and cue-induced craving, which are fundamental mechanisms by which nicotine causes addiction. By blocking the D1 receptor, ADX-10061 reduces the association with stimuli specific to reward-seeking behavior, thereby helping smokers who are trying to quit .

Comparison with Similar Compounds

ADX-10061 is unique in its selective antagonism of the dopamine D1 receptor. Similar compounds include:

    NNC-687: Another dopamine D1 receptor antagonist with similar properties.

    CEE-310: A compound with similar antagonistic effects on the dopamine D1 receptor.

Compared to these compounds, ADX-10061 has shown promising results in preclinical studies and has been investigated for its potential therapeutic applications .

Properties

Activation of dopamine D1 receptor in the brain is implicated in reward-seeking behaviours and cue-induced craving, and is the fundamental mechanism by which nicotine causes addiction. Both reward (the “feel good” sensation a smoker gets from a cigarette) and cue (the habitual situations that trigger the craving to smoke) are important drivers of the desire to smoke. Blocking the D1 receptor will, it is hoped, reduce the association with the stimuli specific to reward-seeking behaviour that lead smokers who are trying to quit starting smoking again.

CAS No.

128022-68-4

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1

InChI Key

XZPSYCOYKJRHKE-MRXNPFEDSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine
CEE-03-310
NNC 01-0687
NNC 687
NNC-01-0687
NNC-687

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 2
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 3
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 4
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 5
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 6
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

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